Itk/trka-IN-1
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Overview
Description
Itk/trka-IN-1 is a dual inhibitor of interleukin-2-inducible T-cell kinase (ITK) and tropomyosin receptor kinase A (TRKA). This compound has shown significant potential in the treatment of inflammatory and autoimmune diseases, including atopic dermatitis . This compound exhibits high inhibitory activity with an IC50 value of 1.0 nM for ITK and 96% inhibition for TRKA .
Preparation Methods
The preparation of Itk/trka-IN-1 involves the synthesis of benzimidazole derivativesThe reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the benzimidazole ring and subsequent modifications . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Itk/trka-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized benzimidazole derivatives, while reduction may yield reduced benzimidazole derivatives.
Scientific Research Applications
Itk/trka-IN-1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of ITK and TRKA in various chemical reactions and processes.
Biology: this compound is used to investigate the role of ITK and TRKA in cellular signaling pathways and immune responses.
Medicine: This compound has shown potential in the treatment of inflammatory and autoimmune diseases, such as atopic dermatitis.
Industry: this compound is used in the development of new therapeutic agents and drug formulations targeting ITK and TRKA.
Mechanism of Action
Itk/trka-IN-1 exerts its effects by inhibiting the activity of ITK and TRKA. ITK is involved in T-cell receptor signaling and plays a crucial role in T-cell development, differentiation, and activation . By inhibiting ITK, this compound can modulate immune responses and reduce inflammation. TRKA is a receptor for nerve growth factor and is involved in the regulation of neuronal survival and differentiation . Inhibition of TRKA by this compound can reduce pruritis and suppress dermal inflammation .
Comparison with Similar Compounds
Itk/trka-IN-1 is unique in its dual inhibitory activity against both ITK and TRKA. Similar compounds include:
Benzimidazole derivatives: These compounds also inhibit ITK and TRKA but may have different inhibitory profiles and selectivity.
Type I inhibitors: These compounds bind to the ATP-binding site of the active form of ITK and exhibit low selectivity between kinases.
Type III inhibitors: These compounds bind to the allosteric site of the inactive form of ITK and exhibit high selectivity for ITK.
The uniqueness of this compound lies in its ability to inhibit both ITK and TRKA with high potency and selectivity, making it a promising candidate for the treatment of inflammatory and autoimmune diseases.
Properties
Molecular Formula |
C25H30F2N6O2 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(2S)-N-[2-[(4aS,5aR)-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazol-3-yl]-6-methyl-1H-benzimidazol-5-yl]-N-methyl-2-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C25H30F2N6O2/c1-13-9-16-17(11-19(13)32(4)23(34)14(2)33-5-7-35-8-6-33)29-22(28-16)21-15-10-20-24(3,25(20,26)27)12-18(15)30-31-21/h9,11,14,20H,5-8,10,12H2,1-4H3,(H,28,29)(H,30,31)/t14-,20-,24+/m0/s1 |
InChI Key |
PWTZWYZDFORBCV-OSZRXVRWSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1N(C)C(=O)[C@H](C)N3CCOCC3)N=C(N2)C4=NNC5=C4C[C@H]6[C@@](C5)(C6(F)F)C |
Canonical SMILES |
CC1=CC2=C(C=C1N(C)C(=O)C(C)N3CCOCC3)N=C(N2)C4=NNC5=C4CC6C(C5)(C6(F)F)C |
Origin of Product |
United States |
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